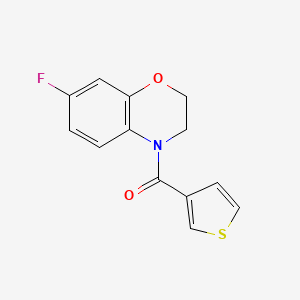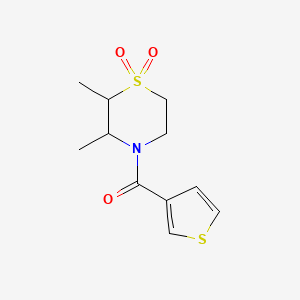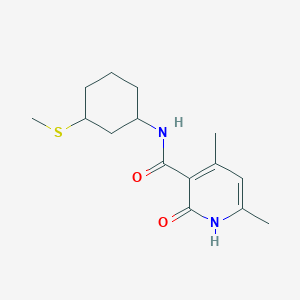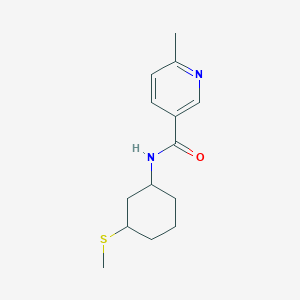![molecular formula C16H11FN4 B7594155 4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B7594155.png)
4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile is a compound that has been widely studied for its potential applications in scientific research. It is a synthetic molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
科学研究应用
4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile has been studied for its potential applications in a variety of scientific research areas. It has been shown to have activity as a kinase inhibitor, making it a promising candidate for use in cancer research. It has also been studied for its potential as an anti-inflammatory agent, as well as for its activity against certain types of viruses. Additionally, it has been investigated for its potential as a tool for studying the structure and function of proteins.
作用机制
The mechanism of action of 4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile is not fully understood, but it is believed to be related to its activity as a kinase inhibitor. Kinases are enzymes that play a key role in cell signaling pathways, and their dysregulation has been implicated in a variety of diseases, including cancer. By inhibiting the activity of specific kinases, this compound may be able to disrupt these signaling pathways and prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its activity as a kinase inhibitor, this compound has been shown to have a range of other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 and COX-2, which are involved in drug metabolism and inflammation, respectively. It has also been shown to have activity against certain types of viruses, including influenza and HIV.
实验室实验的优点和局限性
One of the main advantages of using 4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile in laboratory experiments is its high yield of synthesis. This makes it a cost-effective option for researchers who need to produce large quantities of the compound. Additionally, its activity as a kinase inhibitor and anti-inflammatory agent make it a versatile tool for studying a variety of biological processes. However, one limitation of using the compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
未来方向
There are many potential future directions for research on 4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile. One area of interest is its potential as a cancer treatment. Further studies are needed to determine which specific kinases it inhibits and how this inhibition affects cancer cell growth and proliferation. Additionally, research on the compound's activity against viruses may lead to the development of new antiviral therapies. Finally, more studies are needed to fully understand the compound's mechanism of action and how it interacts with other enzymes and proteins in the body.
合成方法
The synthesis of 4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile involves the reaction of 4-fluorobenzonitrile with 3-phenyl-1,2,4-triazole in the presence of a catalyst. The reaction is typically carried out using a solvent such as DMF or DMSO, and the resulting product is purified using column chromatography. The yield of the synthesis is typically high, making it an efficient method for producing the compound.
属性
IUPAC Name |
4-fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4/c17-15-7-6-12(9-18)8-14(15)10-21-11-19-16(20-21)13-4-2-1-3-5-13/h1-8,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOANNABZXPGIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=N2)CC3=C(C=CC(=C3)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(oxolan-2-yl)-N-[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7594093.png)
![5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7594105.png)






![2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone](/img/structure/B7594140.png)

![6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)
